1-(2,3-dimethylphenyl)-4-[(3-methylphenoxy)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethylphenyl)-4-[(3-methylphenoxy)acetyl]piperazine is a compound that has been extensively studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent. This compound is also known as DMPP and belongs to the class of piperazine derivatives. DMPP has shown promising results in various scientific research studies and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of DMPP is not fully understood. However, it is believed to act on the central nervous system by affecting the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine. DMPP has also been found to interact with various receptors in the brain such as the GABA-A receptor and the 5-HT1A receptor.
Biochemical and Physiological Effects:
DMPP has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMPP has also been found to have analgesic effects by reducing pain sensitivity. Additionally, DMPP has been shown to have anticonvulsant effects by reducing the frequency and severity of seizures.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMPP in lab experiments is its high yield synthesis method. DMPP is also relatively stable and can be easily stored. However, one of the limitations of using DMPP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of DMPP. One potential area of research is the development of DMPP as a therapeutic agent for the treatment of depression and anxiety disorders. Another area of research is the investigation of DMPP's potential as an anticonvulsant agent for the treatment of epilepsy. Additionally, further research is needed to fully understand the mechanism of action of DMPP and its potential interactions with other neurotransmitters and receptors in the brain.
Synthesis Methods
The synthesis of DMPP involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DMPP as a white solid with a high yield.
Scientific Research Applications
DMPP has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. DMPP has also been studied for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-6-4-8-19(14-16)25-15-21(24)23-12-10-22(11-13-23)20-9-5-7-17(2)18(20)3/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKXBHSXCYRVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.